L-Valine-1-13C

Catalog No.
S1911025
CAS No.
81201-85-6
M.F
C5H11NO2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine-1-13C

CAS Number

81201-85-6

Product Name

L-Valine-1-13C

IUPAC Name

(2S)-2-amino-3-methyl(113C)butanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1

InChI Key

KZSNJWFQEVHDMF-TXZHAAMZSA-N

SMILES

CC(C)C(C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)N
  • Metabolism Studies

    L-Valine-1-3C can be traced through metabolic pathways within cells and organisms. By measuring the incorporation of the 13C label into different molecules, researchers can gain insights into how L-valine is metabolized and utilized for energy production, protein synthesis, and other cellular processes [].

  • Metabolomics

    Metabolomics is the study of small molecules within a cell, tissue, or organism. L-Valine-1-13C can be used to identify and quantify changes in valine metabolism under different conditions, such as disease states, dietary interventions, or drug administration. This allows researchers to understand the metabolic fingerprints associated with various biological phenomena [].

  • Proteomics

    Proteomics is the study of proteins within a cell, tissue, or organism. L-Valine-1-13C can be incorporated into newly synthesized proteins during cell culture experiments. By analyzing the incorporation patterns of the 13C label using techniques like mass spectrometry, researchers can study protein turnover, protein-protein interactions, and protein modifications [].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    L-Valine-1-13C can be used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The 13C isotope provides a distinct signal in the NMR spectrum, allowing researchers to probe the specific environment and interactions of the valine residue within the molecule [].

L-Valine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid L-Valine, which has the chemical formula C5_5H11_{11}NO2_2. The "1-13C" designation indicates that one of the carbon atoms in the L-Valine molecule is replaced with the carbon-13 isotope, which is non-radioactive and stable. This modification allows researchers to trace metabolic pathways and study various biochemical processes involving L-Valine. L-Valine itself plays a crucial role in protein synthesis, muscle metabolism, and energy production, making it vital for human health and nutrition .

Under controlled conditions.
  • Synthesis from Precursor Compounds: Starting from simpler compounds, researchers can synthesize L-Valine-1-13C using multi-step organic synthesis techniques that involve isotopic labeling at specific stages.
  • Biotechnological Approaches: Microbial fermentation processes can be employed to produce L-Valine with isotopic labeling, utilizing genetically modified organisms that preferentially incorporate carbon-13 into their metabolic pathways .
  • L-Valine is known for its significant biological roles:

    • Muscle Metabolism: It promotes muscle growth and repair by providing essential building blocks for protein synthesis.
    • Energy Production: L-Valine can be utilized as an energy source during periods of physical exertion or stress.
    • Neurotransmitter Precursor: It may influence neurotransmitter levels in the brain, contributing to mood regulation and cognitive function.

    The isotopic labeling with carbon-13 enhances studies on its metabolic pathways and interactions within biological systems .

    L-Valine-1-13C has several applications across various fields:

    • Metabolic Studies: It is widely used in metabolic flux analysis to understand how nutrients are processed in living organisms.
    • Nutritional Research: This compound helps study the effects of dietary amino acids on health and disease.
    • Pharmaceutical Research: It aids in drug development by tracing how drugs interact with proteins and metabolic pathways involving amino acids .

    Research involving L-Valine-1-13C often focuses on its interactions with other biomolecules:

    • Protein Binding Studies: Investigating how L-Valine interacts with enzymes and receptors can reveal insights into its role in metabolism and signaling pathways.
    • Metabolic Pathway Analysis: By tracing carbon flow through metabolic pathways, researchers can identify key regulatory steps influenced by L-Valine.

    Studies have shown that altering the isotopic composition of amino acids can significantly impact their biological activity and interaction profiles in cellular environments .

    L-Valine-1-13C shares similarities with other branched-chain amino acids but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:

    CompoundStructure (General Formula)Unique Features
    L-LeucineC6_6H13_{13}NO2_2Larger side chain; promotes muscle recovery
    L-IsoleucineC6_6H13_{13}NO2_2Has a different branching pattern; important for hemoglobin production
    L-ValineC5_5H11_{11}NO2_2Essential amino acid; precursor for neurotransmitters

    Uniqueness of L-Valine-1-13C

    The primary uniqueness of L-Valine-1-13C lies in its stable isotope labeling, which allows for precise tracking in metabolic studies. Unlike its non-labeled counterparts, this compound provides valuable insights into metabolic processes without altering biological activity significantly. Additionally, it serves as a tool for understanding the dynamics of amino acid metabolism in various physiological contexts .

    Structural Characterization of Isotopically Labeled Valine

    L-Valine-1-¹³C (C₅H₁₁NO₂) features a ¹³C isotope at the carboxyl carbon (C1), altering its spectroscopic properties while retaining the (S)-2-amino-3-methylbutanoic acid backbone. Key structural features include:

    • Molecular Formula: C₄¹³CH₁₁NO₂ (molecular weight: 118.14 g/mol).
    • Stereochemistry: Chiral center at C2 maintains L-configuration, critical for biological activity.
    • Spectroscopic Signatures:
      • ¹³C NMR: The labeled C1 resonates at 174.2 ppm, distinct from unlabeled valine’s C1 (172.5 ppm).
      • Mass Spectrometry: Characteristic M+1 peak (m/z 119) in electron ionization spectra.

    Table 1: Comparative ¹³C NMR Chemical Shifts of L-Valine and L-Valine-1-¹³C

    Carbon PositionUnlabeled (ppm)L-Valine-1-¹³C (ppm)
    C1 (Carboxyl)172.5174.2
    C2 (Chiral)61.861.8
    C3 (Methylene)31.531.5
    C4 (Methyl)19.219.2
    C5 (Methyl)18.718.7

    Data derived from .

    Synthetic Routes for Position-Specific ¹³C Incorporation

    Chemical Synthesis via Chiral Pool Strategies

    Chiral pool synthesis leverages enantiomerically pure starting materials to preserve stereochemistry. For L-valine-1-¹³C:

    • Step 1: Condensation of ¹³C-labeled sodium cyanide with (S)-2-bromo-3-methylbutanoate to form the nitrile intermediate.
    • Step 2: Hydrolysis under acidic conditions yields ¹³C-labeled valine with >95% isotopic incorporation.
    • Yield: 68–72% after recrystallization.

    Advantages: Scalability and high enantiomeric excess (ee >99%).
    Limitations: Requires toxic cyanide reagents and precise pH control.

    Enzymatic Biosynthesis Using ¹³C-Labeled Precursors

    Microbial systems (e.g., Escherichia coli) incorporate ¹³C-glucose or ¹³C-pyruvate into valine via the branched-chain amino acid pathway:

    • Enzymes Involved: Acetolactate synthase (IlvB/IlvN), ketol-acid reductoisomerase (IlvC), dihydroxy-acid dehydratase (IlvD).
    • Labeling Efficiency: 86–92% ¹³C incorporation at C1 when using ¹³C-pyruvate.

    Table 2: Comparison of Synthetic Methods

    ParameterChemical SynthesisEnzymatic Biosynthesis
    Isotopic Purity95–98%85–92%
    Reaction Time48–72 hours24–36 hours
    Stereochemical Purity>99% ee>99% ee

    Data from .

    Purification and Isotopic Purity Validation Methodologies

    Purification Techniques

    • Ion-Exchange Chromatography: Separates labeled valine from unlabeled isoforms using pH-gradient elution.
    • Reverse-Phase HPLC: Achieves >99% purity with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase.

    Isotopic Validation

    • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): Quantifies ¹³C enrichment with a limit of detection (LOD) of 0.0002 tracer mole ratio.
    • Quantitative NMR (qNMR): Measures ¹³C abundance using ERETIC2 calibration, achieving ±0.2% uncertainty.

    Table 3: Analytical Performance of Validation Methods

    MethodLODLOQPrecision (% RSD)
    GC-C-IRMS0.0002 mol ratio0.0005 mol ratio1.8–2.5
    qNMR0.1%0.3%0.5–1.2

    Data from .

    Nuclear Magnetic Resonance Spectroscopy Analysis

    Nuclear Magnetic Resonance spectroscopy represents the most fundamental and widely utilized analytical technique for characterizing L-Valine-1-¹³C. The ¹³C isotope labeling at the carboxyl position provides enhanced signal intensity and distinctive spectroscopic properties that enable detailed structural and dynamic analysis of this amino acid derivative [1] [2].

    The application of Nuclear Magnetic Resonance spectroscopy to L-Valine-1-¹³C analysis involves multiple specialized techniques that exploit the unique magnetic properties of the ¹³C nucleus. Unlike the naturally abundant ¹²C isotope, which has zero nuclear spin and is Nuclear Magnetic Resonance-inactive, ¹³C possesses a nuclear spin of 1/2, making it detectable through Nuclear Magnetic Resonance techniques [3]. The selective enrichment at the carboxyl position in L-Valine-1-¹³C creates a distinct spectroscopic signature that facilitates both qualitative identification and quantitative analysis [4] [5].

    ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

    The ¹³C Nuclear Magnetic Resonance chemical shift assignments for L-Valine-1-¹³C provide critical structural information through the characteristic resonance patterns of the carbon framework. The carboxyl carbon, being specifically labeled with ¹³C, exhibits a significantly enhanced signal intensity compared to the natural abundance carbons in the molecule [1] [2].

    In aqueous solution at physiological pH, L-Valine exhibits distinct ¹³C chemical shifts that have been extensively characterized through high-resolution Nuclear Magnetic Resonance spectroscopy. The carboxyl carbon (C1) resonates at approximately 177.1 parts per million, representing the most downfield signal in the spectrum due to the deshielding effect of the carbonyl oxygen [1]. This chemical shift is characteristic of amino acid carboxyl carbons and provides a reliable fingerprint for structural identification [6].

    The alpha carbon (C2) appears at 63.1 parts per million, reflecting the influence of both the carboxyl group and the amino group attached to this position [7]. The beta carbon (C3) resonates at 31.8 parts per million, characteristic of the branched carbon bearing two methyl substituents [7]. The terminal methyl carbons (C4 and C5) exhibit chemical shifts at 19.4 and 20.7 parts per million, respectively, appearing as diastereotopic signals due to the chirality of the adjacent alpha carbon [7].

    The enhanced signal intensity of the ¹³C-labeled carboxyl carbon enables precise chemical shift determination with improved signal-to-noise ratios compared to natural abundance Nuclear Magnetic Resonance measurements [4]. This enhancement facilitates the detection of subtle chemical shift variations that may arise from different solution conditions, pH changes, or molecular interactions [8].

    Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide additional structural confirmation through correlation patterns between ¹³C and ¹H nuclei [9]. These experiments enable the unambiguous assignment of all carbon positions and their corresponding proton environments [7].

    Spin-Lattice Relaxation Time Measurements

    Spin-lattice relaxation time measurements provide crucial information about the molecular dynamics and local environment of L-Valine-1-¹³C. The T₁ relaxation parameter reflects the efficiency of energy transfer between nuclear spins and their surroundings, offering insights into molecular motion, intermolecular interactions, and chemical exchange processes [10] [11].

    Comprehensive studies on amino acid T₁ relaxation times have revealed significant variations depending on the specific carbon position and experimental conditions [10]. For the carboxyl carbon in glycine, which serves as a model system for amino acid carboxyl groups, T₁ values range from 79 to 86 seconds in deuterium oxide solution at 2 molar concentration [10]. These measurements were conducted under carefully controlled conditions to eliminate the effects of paramagnetic impurities, which can dramatically reduce T₁ values and lead to erroneous results [10].

    The influence of solvent composition on T₁ measurements is particularly significant for carboxyl carbons. In hydrogen oxide solution, the T₁ value for glycine carboxyl carbon decreases to approximately 44 seconds, compared to 79-86 seconds in deuterium oxide [10]. This reduction is attributed to enhanced dipole-dipole relaxation arising from intermolecular interactions with water protons [10].

    Temperature dependence of T₁ relaxation times provides additional mechanistic information about molecular motion [12]. Higher temperatures generally lead to faster molecular tumbling and shorter correlation times, resulting in changes to T₁ values that can be analyzed to extract activation energies for molecular reorientation [13].

    The concentration dependence of T₁ measurements reveals information about intermolecular associations and aggregation behavior [10]. For amino acids at concentrations ranging from 0.1 to 2.0 molar, the carboxyl carbon T₁ values remain relatively constant, indicating minimal intermolecular aggregation effects within this concentration range [10].

    Modern pulse sequences for T₁ measurement, including inversion recovery and progressive saturation methods, enable precise determination of relaxation parameters with improved accuracy and reduced measurement times [14]. The inversion recovery experiment provides the most reliable T₁ values through the exponential recovery of magnetization following initial inversion [14].

    High-Resolution Mass Spectrometry Profiling

    High-Resolution Mass Spectrometry represents a powerful analytical technique for the characterization and quantification of L-Valine-1-¹³C, offering exceptional mass accuracy and sensitivity for isotopic analysis [15] [16]. The technique provides definitive molecular weight determination and enables the precise measurement of isotopic enrichment levels through accurate mass measurements [17].

    The molecular ion of L-Valine-1-¹³C exhibits a characteristic mass shift of +1.003 atomic mass units compared to the unlabeled compound, corresponding to the ¹³C isotope substitution at the carboxyl position [2] [18]. This mass difference is readily detectable using modern high-resolution mass spectrometers, which routinely achieve mass accuracies of less than 1 part per million [15].

    Electrospray ionization represents the preferred ionization method for amino acid analysis, providing gentle ionization conditions that preserve the molecular ion integrity [16]. Under positive ion mode conditions, L-Valine-1-¹³C typically produces a protonated molecular ion at mass-to-charge ratio 119.14, corresponding to the molecular formula C₄¹³CH₁₁NO₂H⁺ [18].

    Fragmentation patterns in tandem mass spectrometry experiments provide additional structural confirmation and enable the determination of isotope label retention in specific molecular fragments [17]. The characteristic fragmentation of valine produces ions at mass-to-charge ratios of 72, 44, and 30, corresponding to the loss of carboxyl, side chain, and amino group fragments, respectively [19] [20].

    Advanced mass spectrometric techniques, including Multiple Reaction Monitoring and Selected Ion Monitoring, enable highly sensitive and selective detection of L-Valine-1-¹³C in complex biological matrices [21]. These targeted approaches provide improved selectivity and reduced matrix interference effects compared to full-scan acquisition modes [16].

    The quantitative analysis of isotopic enrichment requires careful calibration using authentic standards and consideration of natural abundance isotope contributions [22]. Modern data processing algorithms can deconvolute complex isotope patterns and provide accurate enrichment measurements even at low labeling levels [16].

    Isotopic Enrichment Quantification Methods

    Isotopic enrichment quantification represents a critical analytical challenge requiring specialized methodologies that can accurately determine the ¹³C incorporation levels in L-Valine-1-¹³C [4] [5]. Multiple complementary techniques have been developed to address this analytical requirement, each offering distinct advantages and limitations [23] [24].

    Nuclear Magnetic Resonance-based quantification methods exploit the enhanced signal intensity of ¹³C-labeled positions to determine enrichment levels through integration of spectral peaks [4] [5]. The ITOCSY technique enables selective detection of ¹³C-containing molecules through isotope editing, providing quantitative enrichment measurements with technical errors typically below 6.6 percent [4] [5].

    Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry provides exceptional precision for isotopic ratio measurements, achieving detection limits as low as 0.02 percent enrichment above natural abundance [23]. This technique requires sample derivatization to volatile compounds but offers unparalleled accuracy for isotopic composition analysis [23].

    Liquid Chromatography-Isotope Ratio Mass Spectrometry enables direct analysis of underivatized amino acids with precision levels of approximately 0.5 per thousand for delta ¹³C measurements [24]. This approach eliminates potential isotopic fractionation effects associated with chemical derivatization procedures [25].

    High-Resolution Mass Spectrometry-based quantification relies on accurate mass measurements and isotope pattern analysis to determine enrichment levels [15] [22]. Modern orbital trap mass spectrometers achieve sufficient mass accuracy to resolve ¹³C-containing species from their ¹²C counterparts, enabling quantitative enrichment determination [15].

    The combination of multiple analytical approaches provides enhanced confidence in enrichment measurements and enables cross-validation of results [26]. This multi-technique strategy is particularly important for complex biological samples where matrix effects and analytical interferences may compromise individual measurement accuracy [22].

    Tracer Studies in Central Carbon Metabolism

    L-Valine-1-13C serves as a powerful isotopic tracer for investigating central carbon metabolism pathways, enabling researchers to track carbon flow through complex metabolic networks. The compound's unique labeling pattern, with the 13C isotope specifically positioned at the carboxyl carbon (position 1), provides distinct advantages for metabolic flux analysis studies [1] [2].

    In central carbon metabolism investigations, L-Valine-1-13C functions as an effective probe for determining pathway branch ratios and flux distributions. Research using Corynebacterium glutamicum demonstrated that wild-type strains exhibit 69% ± 14% carbon flux through the pentose phosphate pathway when analyzed using 13C metabolic flux analysis [2] [3]. This quantitative approach allows scientists to understand how carbon sources are partitioned between glycolysis and the pentose phosphate pathway under different physiological conditions.

    The application of L-Valine-1-13C in Escherichia coli studies has revealed critical insights into metabolic pathway activities. Studies utilizing gas chromatography-mass spectrometry analysis of cultured media components combined with 13C labeling measurements successfully identified active metabolic pathways while detecting inactive shunts such as the glyoxylate pathway and the Entner-Doudoroff pathway [4]. These findings demonstrate the compound's capability to provide comprehensive metabolic phenotyping information.

    Lactococcus lactis research utilizing L-Valine-1-13C has shown that similar labeling patterns emerge from both glucose and xylose feeding experiments, indicating pentose phosphate pathway dominance in this organism [5]. The fractional contribution analysis revealed that branched-chain amino acids are associated with pyruvate, oxaloacetate, and 2-oxoglutarate metabolism, while phenylalanine and tyrosine showed relationships to phosphoenolpyruvate and erythrose-4-phosphate pathways.

    Metabolic Flux Analysis in Microbial Systems

    Metabolic flux analysis utilizing L-Valine-1-13C has become an indispensable tool for quantifying intracellular metabolic fluxes in bacterial systems. This approach combines isotopic labeling data with uptake and secretion rates to determine flux distributions throughout metabolic networks [6] [7].

    In Corynebacterium glutamicum studies, pyruvate dehydrogenase complex-deficient strains demonstrated dramatically increased pentose phosphate pathway flux, reaching up to 113% ± 22% compared to wild-type levels [2] [3]. This substantial increase reflects the heightened NADPH demand required for L-valine formation in these engineered strains. The metabolic engineering approach resulted in approximately 14-fold increases in L-valine titer compared to wild-type strains, demonstrating the practical applications of flux analysis insights.

    Bacillus subtilis metabolic engineering studies have leveraged L-Valine-1-13C tracer data to optimize amino acid production pathways. Research showed that manipulation of the native L-valine biosynthetic pathway through relief of transcriptional and allosteric regulation resulted in more than 14-fold increases in L-valine titer compared to wild-type strains [8]. Fed-batch fermentation processes utilizing engineered strains achieved L-valine concentrations of 4.61 grams per liter in shake flask cultures.

    Xanthomonas oryzae studies using L-Valine-1-13C tracers provided the first qualitative insights into central carbon metabolic pathway activities in this bacterial phytopathogen [9]. The isotope incorporation patterns in histidine, aspartate, and other amino acids confirmed activities of the pentose phosphate pathway, tricarboxylic acid cycle, and amino acid biosynthetic routes. The similar labeling patterns observed from glucose and xylose feeding experiments suggested that the pentose phosphate pathway serves as the main metabolic route in this organism.

    Role in Elucidating Pentose Phosphate Pathway Dynamics

    L-Valine-1-13C proves particularly valuable for analyzing pentose phosphate pathway dynamics due to its direct metabolic relationship with NADPH-dependent biosynthetic processes. The pentose phosphate pathway serves as a critical source of NADPH for amino acid biosynthesis, making L-valine an ideal reporter molecule for pathway activity [10] [5].

    Research utilizing Corynebacterium glutamicum has demonstrated a strong correlation between pentose phosphate pathway flux and NADPH demand for L-valine formation. Wild-type strains typically show carbon flux of 69% ± 14% through the pentose phosphate pathway, while pyruvate dehydrogenase complex-deficient strains exhibit dramatically increased flux levels reaching 113% ± 22% [2] [3]. This relationship directly reflects the increased NADPH requirements for L-valine biosynthesis when alternative metabolic routes are blocked.

    The oxidative phase of the pentose phosphate pathway can be specifically analyzed through L-Valine-1-13C tracer studies. Evaluation studies using various tracers have identified optimal experimental designs for determining pentose phosphate pathway flux with high precision [11] [12]. These methodological advances enable researchers to distinguish between oxidative and non-oxidative phases of the pathway, providing detailed insights into cellular redox metabolism.

    Lactococcus lactis studies revealed that flux ratios for the oxidative phase pentose phosphate pathway were relatively high under oxygen-related stress conditions, indicating increased NADPH requirements in response to environmental perturbations [5]. The analysis showed that glucose was primarily converted via glycolysis despite different environmental conditions, but the pentose phosphate pathway contribution increased significantly under stress.

    L-Valine-1-13C labeling experiments have enabled researchers to calculate fractional contributions of central carbon metabolism through metabolic flux ratio analysis. The mass distribution vectors of proteinogenic amino acids were used to calculate fraction labeling of precursor intermediates, subsequently measuring flux ratios of active pathways [5]. This approach revealed that transketolase and transaldolase reactions in the pentose phosphate pathway could be quantitatively assessed through analysis of pentose-5-phosphate fragments.

    Pyruvate Dehydrogenase Complex Bypass Mechanisms

    The investigation of pyruvate dehydrogenase complex bypass mechanisms represents a critical application area for L-Valine-1-13C tracer studies. When the pyruvate dehydrogenase complex is inactivated or absent, cells must utilize alternative pathways for pyruvate metabolism, leading to significant metabolic reorganization that can be tracked using isotopic tracers [2] [8] [13].

    Corynebacterium glutamicum strains with deletions in the pyruvate dehydrogenase complex demonstrate remarkable metabolic adaptations when analyzed using L-Valine-1-13C tracers. These strains show dramatically reduced pyruvate dehydrogenase complex activity while maintaining L-valine production capability through enhanced pentose phosphate pathway utilization [2] [3]. The bypass mechanisms involve increased flux through the pentose phosphate pathway to meet elevated NADPH demands for amino acid biosynthesis.

    Research investigating transhydrogenase pathway activity has revealed alternative NADPH supply mechanisms that can compensate for reduced pentose phosphate pathway flux. Introduction of Escherichia coli transhydrogenase genes (pntAB) into L-valine-producing Corynebacterium glutamicum strains caused pentose phosphate pathway flux to decrease to 57% ± 6%, below wild-type levels [2] [3]. This demonstrates that transhydrogenase activity provides an alternative NADPH source, offering greater metabolic flexibility for amino acid production systems.

    The pyruvate dehydrogenase complex bypass studies have revealed significant increases in pyruvate availability when this enzyme complex is inactivated. L-Valine-1-13C tracer analysis showed that pyruvate dehydrogenase complex-deficient strains accumulated relatively high intracellular pyruvate concentrations (25.9 millimolar) compared to wild-type levels [14]. This increased pyruvate pool directly enhances L-valine biosynthesis capacity by providing more substrate for the acetohydroxyacid synthase reaction.

    Metabolic engineering studies utilizing pyruvate dehydrogenase complex bypass mechanisms have achieved substantial improvements in L-valine production yields. Research showed that the bypass leads to significant increases in product yield due to concurrent reduction in carbon dioxide formation via the pentose phosphate pathway [2] [8]. Fed-batch fermentations using engineered strains produced up to 210 millimolar L-valine with volumetric productivity of 10.0 millimolar per hour.

    The characterization of transhydrogenase pathway activity through L-Valine-1-13C studies has revealed that this enzyme system catalyzes reversible conversion of NADH to NADPH, providing metabolic flexibility for amino acid production [2]. The enhanced capability to utilize both NADH formed in glycolysis and NADPH formed in the pentose phosphate pathway allows for optimal adaptation of metabolic flux ratios to meet biosynthetic demands while improving overall carbon utilization efficiency.

    Data Tables

    Table 1: Applications of L-Valine-1-13C in Metabolic Pathway Analysis

    Application AreaSpecific FunctionOrganism/SystemKey FindingsReference
    Tracer Studies in Central Carbon MetabolismTracking carbon flow through glycolysis and TCA cycleCorynebacterium glutamicum69% ± 14% carbon flux through PPP in wild-type strainsBartek et al. (2011)
    Tracer Studies in Central Carbon MetabolismDetermining pathway branch ratios and flux distributionsEscherichia coliIdentification of active metabolic pathways and inactive shuntsOkahashi et al. (2018)
    Tracer Studies in Central Carbon MetabolismAnalyzing metabolic phenotypes under different conditionsLactococcus lactisSimilar labeling patterns from glucose and xylose indicate PPP dominanceAzizan et al. (2017)
    Metabolic Flux Analysis in Microbial SystemsQuantifying intracellular metabolic fluxes in bacteriaCorynebacterium glutamicumUp to 113% ± 22% PPP flux in PDHC-deficient strainsBartek et al. (2011)
    Metabolic Flux Analysis in Microbial SystemsEvaluating metabolic engineering strategiesBacillus subtilis14-fold increase in L-valine titer through pathway engineeringImprovement studies (2020)
    Metabolic Flux Analysis in Microbial SystemsCharacterizing amino acid biosynthesis pathwaysXanthomonas oryzaeMapping of central carbon metabolism in bacterial pathogenIntracellular fate studies (2018)
    Pentose Phosphate Pathway DynamicsMeasuring oxidative versus non-oxidative PPP fluxCorynebacterium glutamicumStrong correlation between PPP flux and NADPH demandComparative flux analysis (2011)
    Pentose Phosphate Pathway DynamicsAnalyzing NADPH generation and utilizationEscherichia coliOptimal tracer selection for PPP flux determinationEvaluation studies (2009)
    Pentose Phosphate Pathway DynamicsDetermining glucose-6-phosphate flux partitioningLactococcus lactisHigher PPP flux under oxygen-related stress conditionsPAA analysis (2017)
    Pyruvate Dehydrogenase Complex BypassInvestigating pyruvate utilization in PDHC-deficient strainsCorynebacterium glutamicumTranshydrogenase reduces PPP flux to 57% ± 6%Comparative analysis (2011)
    Pyruvate Dehydrogenase Complex BypassAnalyzing alternative NADPH supply mechanismsEscherichia coliAlternative NADPH supply mechanisms discoveredMetabolic engineering (2007)
    Pyruvate Dehydrogenase Complex BypassCharacterizing transhydrogenase pathway activityBacillus subtilisPyruvate dehydrogenase inactivation increases pyruvate availabilityAtmospheric improvement (2020)

    Table 2: Quantitative Data from L-Valine-1-13C Metabolic Flux Analysis

    Metabolic ParameterValueUnitsOrganism/Strain
    Pentose Phosphate Pathway Flux (Wild-type)69% ± 14%% of total glucose fluxC. glutamicum wild-type
    Pentose Phosphate Pathway Flux (PDHC-deficient)113% ± 22%% of total glucose fluxC. glutamicum PDHC-deficient
    Pentose Phosphate Pathway Flux (with Transhydrogenase)57% ± 6%% of total glucose fluxC. glutamicum with transhydrogenase
    L-Valine Production Titer4.61 g/Lgrams per literB. subtilis engineered
    L-Valine Yield Improvement300%fold increaseC. glutamicum engineered
    Carbon Flux to L-Valine92% ± 23%% of carbon fluxC. glutamicum with transhydrogenase
    NADPH Demand for L-Valine Formation4 mol NADPH/mol valinemolar ratioGeneral requirement
    Pyruvate Availability IncreaseSignificant increasequalitativePDHC-deficient strains
    Glucose Consumption RateVariablemmol/gCDW/hVarious organisms
    Oxygen Uptake RateDecreasedmmol/gCDW/hVarious organisms
    Carbon Dioxide Formation RateReducedmmol/gCDW/hVarious organisms
    Acetyl-CoA Pool SizeDepletedqualitativeL-valine producing strains

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    L-Valine-1-13C

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    Last modified: 08-16-2023

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